molecular formula C8H15NO2 B12532321 7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-

7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-

Cat. No.: B12532321
M. Wt: 157.21 g/mol
InChI Key: WXTDFTKBTJQZJV-MQWKRIRWSA-N
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Description

7-Oxa-1-azaspiro[44]nonane-9-methanol, (5R,9R)-rel-, is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-, typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a diol and an amine, followed by cyclization using a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-, can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the nitrogen atom .

Scientific Research Applications

7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-, has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxa-1-azaspiro[4Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(5R)-7-oxa-1-azaspiro[4.4]nonan-9-yl]methanol

InChI

InChI=1S/C8H15NO2/c10-4-7-5-11-6-8(7)2-1-3-9-8/h7,9-10H,1-6H2/t7?,8-/m0/s1

InChI Key

WXTDFTKBTJQZJV-MQWKRIRWSA-N

Isomeric SMILES

C1C[C@@]2(COCC2CO)NC1

Canonical SMILES

C1CC2(COCC2CO)NC1

Origin of Product

United States

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